Stachybotrin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

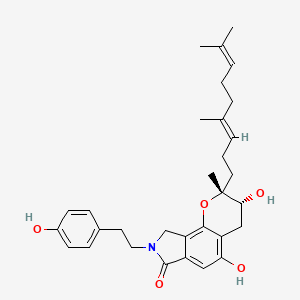

Stachybotrin C is a natural product found in Stachybotrys parvispora with data available.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Stachybotrin C has demonstrated significant neuroprotective activity. Research indicates that it induces neurite outgrowth in PC12 cells and promotes cell survival in primary cultures of cerebral cortical neurons . These findings suggest its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound exhibits anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, which may be beneficial in conditions characterized by chronic inflammation . This aspect warrants further investigation into its potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, although more extensive research is needed to fully understand its spectrum of activity and mechanisms of action .

Synthesis of this compound

The total synthesis of this compound has been achieved, allowing for the production of this compound in a laboratory setting. The synthesis involves several steps, beginning with the preparation of intermediates that ultimately lead to the formation of this compound .

Table 2: Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Formation of intermediates | Tyramine hydrochloride |

| 2 | Cyclization | Various coupling agents |

| 3 | Purification | Silica gel column chromatography |

Case Study 1: Neuroprotection in Animal Models

In a study examining the neuroprotective effects of this compound, researchers administered the compound to mice subjected to induced neurotoxicity. Results indicated a significant reduction in neuronal damage and improved cognitive function compared to control groups . This study highlights the potential of this compound as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of this compound in vitro. Cells exposed to inflammatory stimuli showed reduced levels of pro-inflammatory cytokines when treated with this compound, suggesting its role as an anti-inflammatory agent . This finding opens avenues for further exploration in chronic inflammatory diseases.

Análisis De Reacciones Químicas

Core Benzopyran Formation

-

Intermolecular Cyclization : A critical step involves the reaction between diethyl acetal 19 and phenol 12 in anhydrous o-xylene with 3-picoline as a catalyst. This yields the benzopyran intermediate 17 with 75% efficiency .

-

Acetylation : The intermediate 17 undergoes acetylation using acetyl chloride in methanol, producing 20 (82% yield) .

Tricyclic Scaffold Construction

-

Mannich and Claisen Reactions : The tricyclic pyrano[2,3-e]isoindolin-3-one core, central to this compound, is synthesized via regioselective Mannich and Claisen reactions .

Stereochemical Control

-

Epimerization Studies : Four stereoisomers of this compound were synthesized to resolve its absolute configuration. The natural product was confirmed as (8S,9R) through comparisons of NMR and circular dichroism (CD) data .

Key Reaction Mechanisms and Conditions

Stereochemical Challenges

-

Adjacent Stereocenters : The synthesis of this compound requires precise control over the 8S and 9R stereocenters. Diastereomeric mixtures were resolved using chiral HPLC, and configurations were confirmed via X-ray crystallography .

-

Epimerization Risk : Basic conditions during cyclization steps necessitated careful pH control to prevent epimerization at C9 .

Functional Group Transformations

-

Lactam Formation : this compound’s lactam ring is constructed via intramolecular amidation under mild acidic conditions.

-

Oxidation/Reduction : Selective oxidation of secondary alcohols and reduction of ketones are employed to install hydroxyl groups critical for bioactivity .

Green Chemistry Considerations

Efforts to optimize synthesis include:

Propiedades

Fórmula molecular |

C31H39NO5 |

|---|---|

Peso molecular |

505.6 g/mol |

Nombre IUPAC |

(2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one |

InChI |

InChI=1S/C31H39NO5/c1-20(2)7-5-8-21(3)9-6-15-31(4)28(35)18-25-27(34)17-24-26(29(25)37-31)19-32(30(24)36)16-14-22-10-12-23(33)13-11-22/h7,9-13,17,28,33-35H,5-6,8,14-16,18-19H2,1-4H3/b21-9+/t28-,31-/m1/s1 |

Clave InChI |

VXPNPWUFHMIFJE-LCVDRPHOSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC[C@@]1([C@@H](CC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=C(C=C4)O)O)O)C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCC4=CC=C(C=C4)O)O)O)C)C)C |

Sinónimos |

stachybotrin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.